Methyl 5-((6-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
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Description
Methyl 5-((6-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.30 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-((6-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C17H15NO4, with a molecular weight of approximately 297.30 g/mol. This compound features a unique structural combination of a furan ring and a quinoline moiety, which contributes to its diverse biological properties.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related quinoline derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often measured using Minimum Inhibitory Concentration (MIC) assays.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Related Quinoline Derivative | 250 | Staphylococcus aureus |
Another Quinoline Compound | 62.37 | HeLa (cervical carcinoma) |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. The compound has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero cells (African green monkey kidney cells). The cytotoxicity is typically assessed using the MTT assay, which measures cell viability.
Case Study: Cytotoxicity Testing
In one study, derivatives of furan carboxylates were synthesized and tested for their biological activity against cancer cell lines. The findings indicated that certain modifications to the furan structure could enhance cytotoxicity:
Derivative | IC50 (µg/mL) | Cell Line |
---|---|---|
Compound A | 62.37 | HeLa |
Compound B | TBD | HepG2 |
Compound C | TBD | Vero |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the quinoline moiety plays a crucial role in interacting with cellular targets, potentially inhibiting key enzymes or cellular receptors involved in proliferation and survival pathways.
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
methyl 5-[(6-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-11-3-5-14-13(9-11)15(19)7-8-18(14)10-12-4-6-16(22-12)17(20)21-2/h3-9H,10H2,1-2H3 |
InChI Key |
CXTZSAFWPSABFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=CC2=O)CC3=CC=C(O3)C(=O)OC |
Origin of Product |
United States |
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